molecular formula C27H27N5O2 B11471318 (2-Hydroxyphenyl)(4-{4-[(1-phenylethyl)amino]quinazolin-2-yl}piperazin-1-yl)methanone

(2-Hydroxyphenyl)(4-{4-[(1-phenylethyl)amino]quinazolin-2-yl}piperazin-1-yl)methanone

Cat. No.: B11471318
M. Wt: 453.5 g/mol
InChI Key: NWBSMLNTDZLJPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-{4-[(1-PHENYLETHYL)AMINO]QUINAZOLIN-2-YL}PIPERAZINE-1-CARBONYL)PHENOL is a complex organic compound that features a quinazoline core, a piperazine ring, and a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{4-[(1-PHENYLETHYL)AMINO]QUINAZOLIN-2-YL}PIPERAZINE-1-CARBONYL)PHENOL typically involves multiple steps, including the formation of the quinazoline core, the introduction of the piperazine ring, and the attachment of the phenol group. Common synthetic routes may involve:

    Formation of Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Piperazine Ring: The piperazine ring can be introduced via nucleophilic substitution reactions.

    Attachment of Phenol Group: The phenol group can be attached through coupling reactions, often using reagents like phenol derivatives and catalysts.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(4-{4-[(1-PHENYLETHYL)AMINO]QUINAZOLIN-2-YL}PIPERAZINE-1-CARBONYL)PHENOL can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The quinazoline core can be reduced under specific conditions.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like alkyl halides or acyl chlorides.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of reduced quinazoline derivatives.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

2-(4-{4-[(1-PHENYLETHYL)AMINO]QUINAZOLIN-2-YL}PIPERAZINE-1-CARBONYL)PHENOL has various scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anticancer, antiviral, and anti-inflammatory properties.

    Industry: Used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-{4-[(1-PHENYLETHYL)AMINO]QUINAZOLIN-2-YL}PIPERAZINE-1-CARBONYL)PHENOL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline Derivatives: Compounds with a similar quinazoline core.

    Piperazine Derivatives: Compounds with a similar piperazine ring.

    Phenol Derivatives: Compounds with a similar phenol group.

Uniqueness

2-(4-{4-[(1-PHENYLETHYL)AMINO]QUINAZOLIN-2-YL}PIPERAZINE-1-CARBONYL)PHENOL is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C27H27N5O2

Molecular Weight

453.5 g/mol

IUPAC Name

(2-hydroxyphenyl)-[4-[4-(1-phenylethylamino)quinazolin-2-yl]piperazin-1-yl]methanone

InChI

InChI=1S/C27H27N5O2/c1-19(20-9-3-2-4-10-20)28-25-21-11-5-7-13-23(21)29-27(30-25)32-17-15-31(16-18-32)26(34)22-12-6-8-14-24(22)33/h2-14,19,33H,15-18H2,1H3,(H,28,29,30)

InChI Key

NWBSMLNTDZLJPY-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)NC2=NC(=NC3=CC=CC=C32)N4CCN(CC4)C(=O)C5=CC=CC=C5O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.